molecular formula C29H48O3 B12049211 19-Hydroxycholesterol 3-acetate

19-Hydroxycholesterol 3-acetate

Cat. No.: B12049211
M. Wt: 444.7 g/mol
InChI Key: ZUYKAEVLUWUNMD-KVHJHAPGSA-N
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Description

19-Hydroxycholesterol 3-acetate is a derivative of cholesterol, specifically a C-19 functionalized cholesterol compound. It is known for its role as a substrate in steroid biotransformations and has a molecular formula of C29H48O3 . This compound is often used in various biochemical and pharmacological studies due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycholesterol 3-acetate typically involves the photolytic oxidation of cholesterol derivatives. One common method includes the use of lead tetraacetate (Pb(OCOCH3)4) to oxidize the bromohydrin of cholesterol 3-acetate to an epoxide, followed by zinc reduction to yield this compound . The reaction conditions often involve room temperature and the use of acetic acid and water as solvents .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxycholesterol 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced cholesterol derivatives, which are often used as intermediates in further biochemical transformations .

Scientific Research Applications

19-Hydroxycholesterol 3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-Hydroxycholesterol 3-acetate involves its interaction with cellular cholesterol pathways. It can be converted to other bioactive cholesterol derivatives, influencing cholesterol homeostasis and signaling pathways. The compound interacts with various enzymes and receptors involved in cholesterol metabolism, such as hydroxysteroid sulfotransferases .

Similar Compounds:

  • 7α-Hydroxycholesterol
  • 7β-Hydroxycholesterol
  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol

Comparison: this compound is unique due to its specific functionalization at the C-19 position, which distinguishes it from other hydroxycholesterol derivatives. This unique structure allows it to participate in specific biochemical reactions and pathways that other similar compounds may not .

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1

InChI Key

ZUYKAEVLUWUNMD-KVHJHAPGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C

Origin of Product

United States

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